

Biotin-PEG6-NHS ester molecular weight and chemical formula

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Compound of Interest

Compound Name: Biotin-PEG6-NHS ester

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Technical Guide: Biotin-PEG6-NHS Ester for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties and a detailed protocol for the application of **Biotin-PEG6-NHS ester** in the biotinylation of proteins and other amine-containing macromolecules.

Core Properties of Biotin-PEG6-NHS Ester

Biotin-PEG6-NHS ester is a biotinylation reagent that features a polyethylene glycol (PEG) spacer arm. This hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated molecule in aqueous solutions, and its length helps to minimize steric hindrance when the biotin moiety interacts with avidin or streptavidin. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines.

Quantitative Data Summary

The fundamental physicochemical properties of **Biotin-PEG6-NHS ester** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	676.78 g/mol	[1][2][3][4]
Chemical Formula	C ₂₉ H ₄₈ N ₄ O ₁₂ S	[1][2][3][4][5]
CAS Number	2055045-04-8	[1][2][4]
Purity	Typically ≥95%	[3][5]
Appearance	White waxy solid	[3]
Storage Conditions	≤ -20°C, stored with desiccant	[3][5]

Mechanism of Action: Amine-Reactive Biotinylation

The N-hydroxysuccinimide (NHS) ester moiety of **Biotin-PEG6-NHS ester** is highly reactive towards nucleophilic primary amino groups (-NH₂), which are present on the N-terminus of polypeptides and the side chains of lysine residues within proteins. The reaction, which is most efficient at a pH range of 7-9, results in the formation of a stable amide bond and the release of NHS as a byproduct.[5][6][7][8][9] It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[6][9][10][11]

Experimental Protocol: Protein Biotinylation

This protocol provides a general procedure for the biotinylation of a generic IgG antibody. Optimization may be required for different proteins and desired degrees of labeling.

Materials and Reagents

- Protein (e.g., IgG) to be labeled
- Biotin-PEG6-NHS ester**
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, or 0.1 M sodium bicarbonate, pH 7.2-8.5.[10][11][12]

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting spin column or dialysis cassette for purification

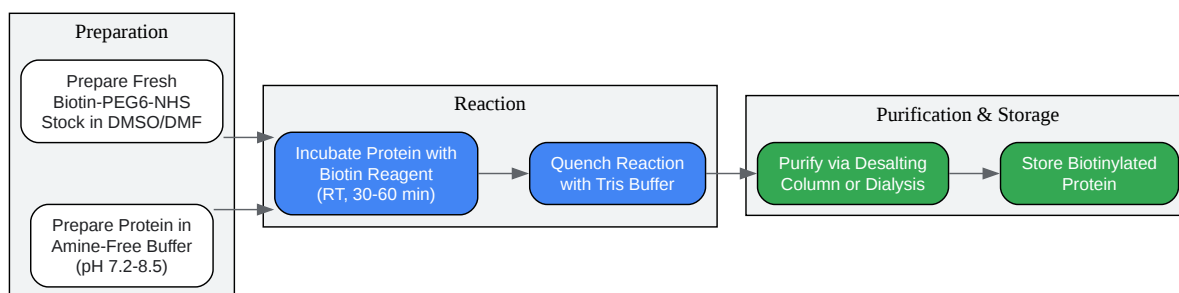
Procedure

- Preparation of Protein Sample:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[\[11\]](#)[\[12\]](#)
 - If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[\[9\]](#)[\[11\]](#)
- Preparation of **Biotin-PEG6-NHS Ester** Solution:
 - Allow the vial of **Biotin-PEG6-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[9\]](#)
 - Immediately before use, dissolve the **Biotin-PEG6-NHS ester** in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[\[6\]](#)[\[10\]](#) This reagent is moisture-sensitive, and the NHS-ester moiety can hydrolyze, so stock solutions should not be prepared for long-term storage.[\[9\]](#)[\[10\]](#)
- Biotinylation Reaction:
 - Calculate the required volume of the **Biotin-PEG6-NHS ester** stock solution to achieve the desired molar excess. For IgG, a 10 to 30-fold molar excess is a common starting point.[\[10\]](#)
 - Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[9\]](#)[\[10\]](#)
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture.[\[6\]](#)

- Incubate for an additional 15-30 minutes at room temperature.[6]
- Purification of the Biotinylated Protein:
 - Remove the excess, non-reacted **Biotin-PEG6-NHS ester** and the reaction byproducts using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[6][10][11]
- Storage:
 - Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the key steps in the protein biotinylation workflow described above.



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Caption: Workflow for protein biotinylation using **Biotin-PEG6-NHS ester**.

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